B1192122 ACP-319

ACP-319

カタログ番号: B1192122
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACP-319 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway that is critical for the proliferation and survival of malignant B cells . Preclinical in vivo studies have demonstrated that targeting both PI3Kδ and Bruton Tyrosine Kinase (BTK) simultaneously can produce superior anti-tumor effects compared to single-agent therapy . In a murine model of chronic lymphocytic leukemia (CLL), the combination of ACP-319 with the BTK inhibitor acalabrutinib resulted in a significantly greater reduction in tumor burden in the blood and spleen, and more effectively reduced tumor proliferation and pro-survival signaling than either drug alone . This combination therapy also extended survival more effectively in this aggressive CLL model, providing a strong rationale for dual pathway inhibition in B-cell malignancies . This combination has been evaluated in a Phase 1/2 clinical trial for patients with relapsed/refractory B-cell Non-Hodgkin lymphoma (NHL) . ACP-319 is intended for use in non-clinical research to further investigate the therapeutic potential of PI3Kδ inhibition, both alone and in rational combination regimens.

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ACP-319;  ACP 319;  ACP319.

製品の起源

United States

類似化合物との比較

Table 1: Key PI3Kδ Inhibitors in Hematologic Malignancies

Compound Developer Selectivity ORR (Key Trials) Common ≥3 Grade AEs Development Status
ACP-319 Acerta Pharma PI3Kδ Data pending (Phase I/II) Colitis (10%), infections (7%), transaminitis (4%) Phase I/II (NCT02328014)
Idelalisib Gilead Sciences PI3Kδ 57% (CLL), 50-60% (iNHL) Transaminitis (40%), colitis (20%), pneumonia (18%) Approved (2014)
Duvelisib Secura Bio PI3Kδ/γ 42-74% (CLL, FL) Neutropenia (33%), diarrhea (15%), infections (29%) Approved (2018)
Umbralisib TG Therapeutics PI3Kδ/CK1ε 45-49% (MZL, FL) Hypertension (15%), diarrhea (10%), rash (8%) Approved (2021)
INCB050465 Incyte PI3Kδ 61% (NHL) Colitis (18%), pneumonia (12%), no ≥G2 transaminitis Phase II (NCT03126019)
Zandelisib MEI Pharma PI3Kδ 73% (FL), 67% (MZL) Cytopenias (25%), fatigue (8%) Phase III (NCT04745832)

Key Findings:

Efficacy: ACP-319’s efficacy in monotherapy remains under evaluation, but combination with acalabrutinib in preclinical CLL models significantly improved survival and tumor control compared to single agents .

Safety :

  • ACP-319’s Phase I safety profile appears milder than idelalisib, with lower transaminitis rates (4% vs. 40%) .
  • INCB050465 and zandelisib report fewer hepatic and autoimmune toxicities, suggesting improved tolerability in newer agents .

Combination Potential: ACP-319 synergizes with BTK inhibitors (e.g., acalabrutinib) to suppress NF-κB signaling and BCL-xL/MCL-1 survival proteins, enhancing apoptosis in CLL models . In contrast, idelalisib combinations often exacerbate immune-related toxicities, limiting their utility .

Development Stage :

  • While idelalisib and duvelisib are approved, their use is declining due to toxicity. ACP-319 and zandelisib represent next-generation candidates with optimized safety and combination strategies .

Q & A

Q. What is the mechanism of action of ACP-319 in modulating B-cell activity?

ACP-319 selectively inhibits PI3Kδ, a kinase critical for B-cell receptor signaling. This inhibition disrupts B-cell activation, reduces regulatory B-cell immunosuppressive functions, and alters myeloid cell signaling in the tumor microenvironment. Preclinical studies in ID8 ovarian tumor models demonstrated that combining ACP-319 with BTK inhibitors enhances CD8+ T-cell infiltration and reduces PD-L1+ macrophages .

Q. Which experimental models have been used to evaluate ACP-319's antitumor efficacy?

Key models include:

  • ID8 ovarian tumor model : B-cell-deficient mice with IL-10/GFP reporter B cells were implanted with ID8 cells to study combination therapy (ACP-319 + acalabrutinib + anti-PD-L1). Results showed reduced tumor growth and increased CD8+ T cells in peritoneal fluid .
  • CT26 tumor model : Used to assess CD73 inhibitor interactions with ACP-319, revealing synergistic effects on tumor volume reduction .

Q. How does ACP-319 influence immune cell dynamics in the tumor microenvironment?

ACP-319 decreases PD-L1+ macrophages in the bone marrow and elevates tumor-infiltrating CD8+ T cells. In combination therapies, it also reduces fibrosis and enhances immune infiltration scores histologically, suggesting dual modulation of B-cell and myeloid compartments .

Advanced Research Questions

Q. How can discrepancies between preclinical efficacy and clinical toxicity of ACP-319 be methodologically addressed?

  • Preclinical-to-clinical translation : Integrate toxicity biomarkers (e.g., hemolytic anemia markers) in preclinical models. Evidence from Phase I trials showed dose-limiting hemolytic anemia (10% incidence) and colitis (10% ≥G3) .
  • Comparative pharmacodynamics : Use isoform-specific inhibitors in control arms to isolate PI3Kδ effects from off-target toxicity.

Q. What experimental strategies optimize ACP-319 combination regimens with immune checkpoint inhibitors?

  • Dose scheduling : Stagger ACP-319 administration to avoid overlapping immunosuppressive effects. For example, in the ID8 model, sequential dosing enhanced CD8+ T-cell activity .
  • Immune profiling : Use longitudinal flow cytometry to track PD-L1+ macrophage depletion and CD8+ T-cell clonal expansion.

Q. How can researchers reconcile conflicting efficacy data across lymphoma subtypes for PI3Kδ inhibitors like ACP-319?

  • Subtype-specific analysis : Perform genomic profiling (e.g., NOTCH1 mutations in CLL) to identify molecular responders. In Phase I trials, CLL patients showed Treg reduction (potentially linked to disease burden), while follicular lymphoma (FL) had variable ORR (33–85%) .
  • Patient-derived xenografts (PDXs) : Validate subtype-specific mechanisms using PDXs from non-responders to identify resistance pathways.

Q. What methodologies resolve contradictions in ACP-319's discontinued development despite preclinical promise?

  • Toxicity-driven discontinuation : Analyze Phase I data showing hemolytic anemia and compare toxicity profiles with other PI3Kδ inhibitors (e.g., idelalisib’s hepatotoxicity). Prioritize compounds with narrower kinase selectivity .
  • Post-hoc biomarker analysis : Re-evaluate archived trial samples for predictive biomarkers (e.g., complement pathway activation) to guide future compound optimization.

Methodological Frameworks for ACP-319 Research

Q. How should researchers design experiments to assess ACP-319's impact on immune suppression pathways?

  • Co-culture systems : Combine B cells, T cells, and myeloid-derived suppressor cells (MDSCs) in vitro to quantify cytokine shifts (e.g., IL-10 reduction) post-ACP-319 treatment.
  • Single-cell RNA sequencing : Resolve heterogeneous immune cell responses in tumor microenvironments after PI3Kδ inhibition .

Q. What statistical approaches are recommended for analyzing combination therapy synergies?

  • Bliss independence or Chou-Talalay models : Quantify synergy between ACP-319 and acalabrutinib in reducing tumor volume.
  • Longitudinal mixed-effects models : Account for intra-mouse variability in immune cell counts across treatment timepoints .

Q. How can researchers ensure reproducibility in PI3Kδ inhibition studies?

  • Standardized protocols : Adopt CONSORT-like guidelines for preclinical trials, including randomization and blinding in animal studies.
  • Data transparency : Publish raw flow cytometry data and dose-response curves in supplementary materials to enable cross-validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。